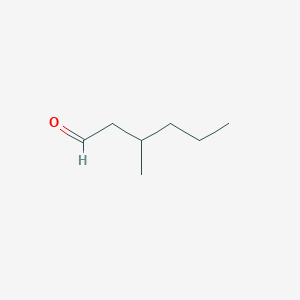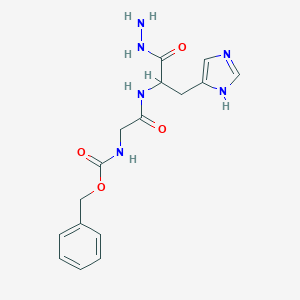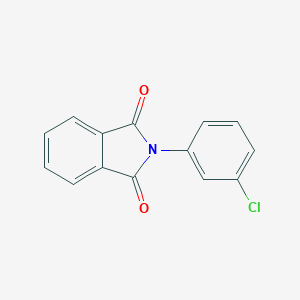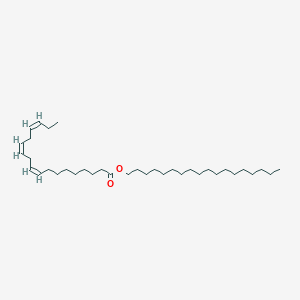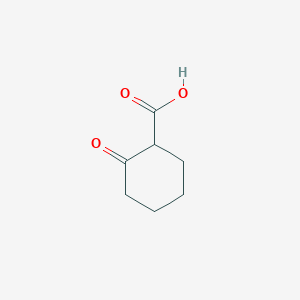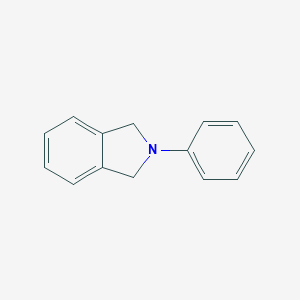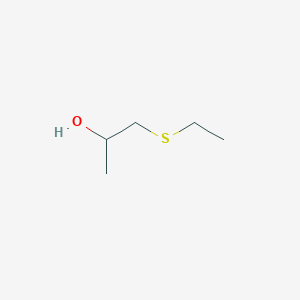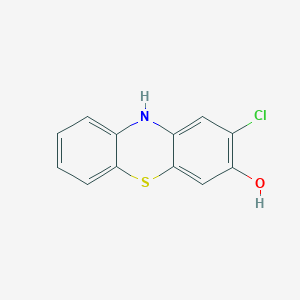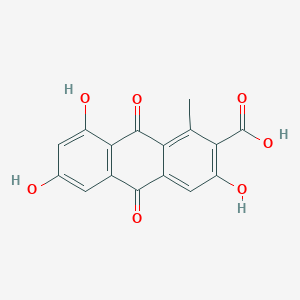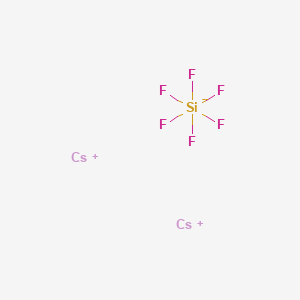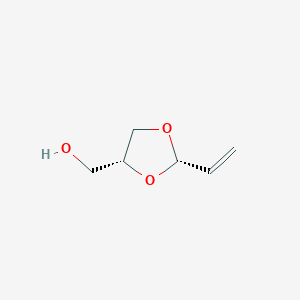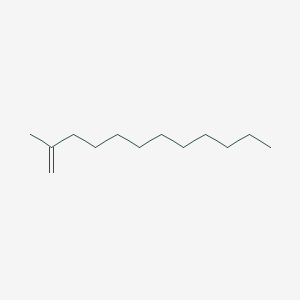
2-Methyl-1-dodecene
Overview
Description
2-Methyl-1-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is a colorless, flammable liquid with a low boiling point and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-dodecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the catalytic dehydration of 2-methyl-1-dodecanol using an acid catalyst such as sulfuric acid at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-dodecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum yields 2-methyl-dodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Hydrogen halides (HX), where X can be chlorine, bromine, or iodine.
Major Products Formed:
Oxidation: 2-Methyl-1-dodecanol, 2-Methyl-1-dodecanal, 2-Methyl-1-dodecanoic acid
Reduction: 2-Methyl-dodecane
Substitution: 2-Methyl-1-dodecyl halides.
Scientific Research Applications
2-Methyl-1-dodecene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which are further oxidized to the final products. In reduction reactions, the double bond is hydrogenated to form saturated hydrocarbons .
Comparison with Similar Compounds
2-Methyl-1-dodecene can be compared with other alkenes such as 1-dodecene and 2-methyl-1-decene:
1-Dodecene: Similar in structure but lacks the methyl group at the second carbon. It has different reactivity and physical properties.
2-Methyl-1-decene: Shorter carbon chain, leading to different boiling points and reactivity patterns.
Uniqueness: this compound’s unique structure, with a methyl group at the second carbon, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific industrial and research applications.
Properties
IUPAC Name |
2-methyldodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBDKMPAZFCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333945 | |
| Record name | 2-methyldodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16435-49-7 | |
| Record name | 2-methyldodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2-Methyl-1-dodecene influence its reactivity with OH radicals?
A1: The research paper by Atkinson et al. [] highlights that the rate constant for the reaction of OH radicals with alkenes, including this compound, increases with the number of carbon atoms in the molecule. This trend is attributed to two main factors:
- Increased sites for H-atom abstraction: As the carbon chain lengthens, the number of alkyl substituents and their associated C-H bonds increases. These C-H bonds are susceptible to abstraction by OH radicals. []
- Enhanced addition to the C=C bond: The rate of OH radical addition to the double bond appears to increase with the size of the alkyl substituent, reaching a plateau around C8. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



